(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride
Description
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride is a chemical compound that features an imidazole ring attached to a phenyl group via a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-10-2-1-3-11(6-10)8-14-5-4-13-9-14;;/h1-6,9H,7-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZTSOHPLBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)benzylamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted phenyl derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This compound can also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **(3-(1H-Imidazol-1-yl)phenyl)methanamine
- **(4-(1H-Imidazol-1-yl)phenyl)methanamine
- **(2-(1H-Imidazol-1-yl)phenyl)methanamine
Uniqueness
Compared to similar compounds, (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride exhibits unique properties due to the specific positioning of the imidazole ring and the presence of the dihydrochloride salt. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .
Biological Activity
(3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride, a compound characterized by its imidazole and phenyl groups, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name: [3-(1H-imidazol-1-ylmethyl)phenyl]methanamine; dihydrochloride
- Molecular Formula: C11H13N3.2ClH
- Molecular Weight: 223.70 g/mol
- CAS Number: 2230803-60-6
The biological activity of (3-((1H-Imidazol-1-yl)methyl)phenyl)methanamine dihydrochloride is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The imidazole ring can chelate metal ions, influencing enzyme activity.
- Receptor Interaction: It may modulate signal transduction pathways by binding to specific cellular receptors.
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent.
Antibacterial Activity
The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Pseudomonas aeruginosa | 0.039 |
These results indicate that the compound is particularly effective against Staphylococcus aureus and E. coli, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
The compound also shows antifungal properties, with MIC values against Candida albicans reported at approximately 0.0048 mg/mL . This suggests a broad-spectrum applicability in treating fungal infections.
Case Studies
-
Study on Cryptosporidiosis Treatment:
A study evaluated the efficacy of related imidazole derivatives in treating Cryptosporidium infections in animal models. The results indicated that these compounds could significantly reduce parasite load, demonstrating potential therapeutic applications against parasitic infections . -
In Vivo Efficacy:
In a series of experiments involving mouse models, the compound was shown to possess oral efficacy against various pathogens, reinforcing its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
